![molecular formula C13H12F2N2O2 B2646892 4-[4-(Difluoromethyl)-3,5-dimethylpyrazol-1-yl]benzoic acid CAS No. 2248360-57-6](/img/structure/B2646892.png)
4-[4-(Difluoromethyl)-3,5-dimethylpyrazol-1-yl]benzoic acid
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Description
“4-(Difluoromethyl)benzoic acid” is a chemical compound with the molecular formula C8H6F2O2 . It is a type of benzoic acid that has a difluoromethyl group attached to it .
Synthesis Analysis
The synthesis of such compounds typically involves difluoromethylation processes . These processes are based on X–CF2H bond formation where X can be C (sp), C (sp2), C (sp3), O, N, or S . The field of research has benefited from the invention of multiple difluoromethylation reagents .Molecular Structure Analysis
The molecular structure of “4-(Difluoromethyl)benzoic acid” consists of a benzoic acid core with a difluoromethyl group attached to it . The average mass is 172.129 Da and the monoisotopic mass is 172.033585 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Difluoromethyl)benzoic acid” would be similar to those of other benzoic acid derivatives. It is likely to be a solid at room temperature .Mechanism of Action
properties
IUPAC Name |
4-[4-(difluoromethyl)-3,5-dimethylpyrazol-1-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N2O2/c1-7-11(12(14)15)8(2)17(16-7)10-5-3-9(4-6-10)13(18)19/h3-6,12H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFRKZVNQDSNNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)C(=O)O)C)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Difluoromethyl)-3,5-dimethylpyrazol-1-yl]benzoic acid |
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